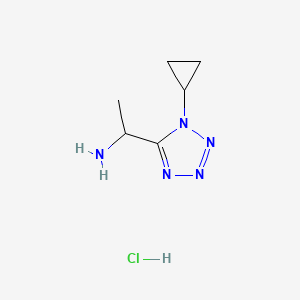

1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride" belongs to a class of chemicals with significant potential in various scientific and industrial applications. Its structure incorporates a cyclopropyl group attached to a tetrazole ring, a common motif in chemistry due to its relevance in mimicking biologically significant molecules.

Synthesis Analysis

The synthesis of related compounds often involves the alkylation of tetrazoles or cyclopropylamines. For instance, compounds like 1-substituted 1H-1,2,3,4-tetrazole have been synthesized through reactions catalyzed by Ytterbium triflate hydrate from amines, triethyl orthoformate, and sodium azide (Su et al., 2006). These methods highlight potential pathways for synthesizing the compound of interest, focusing on the functionalization of the tetrazole ring and incorporation of the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of compounds related to "1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride" often exhibits unique hydrogen bonding and ring arrangements. For example, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid reveals the influence of the cyclopropane ring on molecular conformation and hydrogen bonding patterns (Abele et al., 1999). These insights can be applied to understand the three-dimensional structure and potential interactions of the target compound.

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl and tetrazole groups are diverse, with mechanisms that can include cycloadditions, nucleophilic substitutions, and radical formations. For instance, the nitrosation of N-cyclopropyl-N-alkylanilines leads to specific cleavage of the cyclopropyl group, demonstrating the reactivity of compounds containing cyclopropyl attached to nitrogen-containing rings (Loeppky & Elomari, 2000).

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds with similar structural features to 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride often focuses on their synthesis and structural properties. For example, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the complexity and versatility of reactions involving chloral and amines, leading to a variety of products depending on reaction conditions. This demonstrates the potential for synthesizing a wide range of compounds with diverse biological and chemical properties through controlled reactions (Issac & Tierney, 1996).

Biological and Medicinal Properties

Studies on compounds like 1-methylcyclopropene highlight the importance of small molecular modifications in altering biological activity. 1-Methylcyclopropene, for instance, is used to inhibit ethylene action in plants, showcasing how minor changes in molecular structure can lead to significant effects on biological processes. This underscores the potential of structurally similar compounds to 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in pharmacology and biochemistry for modulating biological pathways (Blankenship & Dole, 2003).

Heterocyclic Compound Synthesis

The reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in synthesizing heterocyclic compounds highlight the broad utility of nitrogen-containing heterocycles in chemical synthesis. These compounds serve as building blocks for creating a diverse array of heterocyclic compounds with potential applications in drug development and materials science (Gomaa & Ali, 2020).

Environmental and Analytical Chemistry

Research into the occurrence and effects of brominated flame retardants, including novel compounds, in various environments underscores the importance of understanding the environmental impact and analytical detection of chemical compounds. This research area illustrates the necessity for developing sensitive and specific analytical methods for detecting and quantifying chemical pollutants, which could be applicable to compounds like 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride in environmental samples (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

1-(1-cyclopropyltetrazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c1-4(7)6-8-9-10-11(6)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOHKGJXSBODMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)

![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)

![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)

![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)